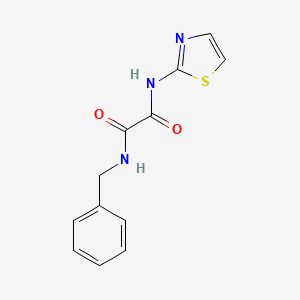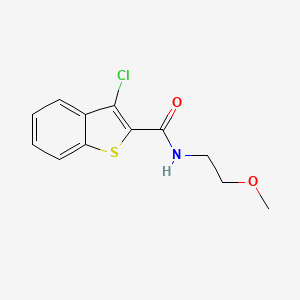![molecular formula C11H11N3O3 B5083820 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MPTA, is a chemical compound used in scientific research. It belongs to the class of triazole-based compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to disrupt the cell membrane of bacteria, leading to their death.
实验室实验的优点和局限性
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been found to have low cytotoxicity, making it suitable for in vitro studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the research on [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of this compound and its potential as a COX-2 inhibitor. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Additionally, further studies are needed to investigate its potential as an antimicrobial agent. The development of this compound derivatives with improved solubility and bioavailability may also be a future direction for research.
合成方法
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized using a two-step procedure involving the reaction of 3-methoxyphenylhydrazine with ethyl 2-bromoacetate followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol. The final product is obtained after purification using column chromatography.
科学研究应用
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
2-[3-(3-methoxyphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-3-8(5-10)14-9(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSNBSEGFTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
